三甲基亚砜鎓碘

描述

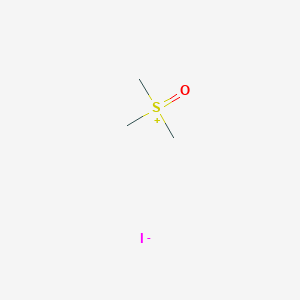

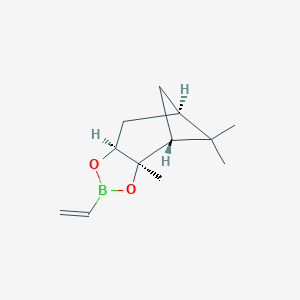

Trimethylsulfoxonium iodide is an organosulfur compound with the chemical formula C₃H₉IOS. It is a sulfoxonium salt, commonly used in organic synthesis as a precursor to dimethyloxosulfonium methylide, a valuable methylene-transfer reagent. This compound is commercially available and plays a significant role in the preparation of epoxides and other organic transformations .

科学研究应用

Trimethylsulfoxonium iodide has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a precursor to dimethyloxosulfonium methylide, which is a key reagent in the synthesis of epoxides and cyclopropanes.

Medicinal Chemistry: Employed in the synthesis of various pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules

作用机制

Target of Action

Trimethylsulfoxonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Trimethylsulfoxonium iodide is used to generate dimethyloxosulfonium methylide by reaction with a strong base . This compound, also known as the Corey-Chaykovsky Reagent, acts as a methylene-transfer reagent . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of the ylide with carbonyl compounds leads to the formation of epoxides . Additionally, it can add preferentially to the double bond of α,β-unsaturated esters to give cyclopropyl esters . These reactions are part of the broader Corey-Chaykovsky Reaction, which is a valuable tool in organic synthesis .

Result of Action

The primary result of Trimethylsulfoxonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are three-membered cyclic ethers that are useful in a variety of chemical syntheses. It can also lead to the formation of cyclopropyl esters when reacting with α,β-unsaturated esters .

Action Environment

The action of Trimethylsulfoxonium iodide is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the iodide salt is sensitive to light and needs to be protected from light as much as possible . The compound is also hygroscopic and must be stored in a cool, dry place .

生化分析

Biochemical Properties

Trimethylsulfoxonium iodide plays a significant role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The generated compound, dimethyloxosulfonium methylide, is used as a methylene-transfer reagent . This reagent is used to prepare epoxides

Cellular Effects

Its derivative, dimethyloxosulfonium methylide, is known to interact with carbonyl compounds such as ketones or the related imines to form epoxides .

Molecular Mechanism

Trimethylsulfoxonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The generated compound, dimethyloxosulfonium methylide, acts as a methylene-transfer reagent . This reagent interacts with carbonyl compounds such as ketones or the related imines to form epoxides .

准备方法

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium iodide is typically synthesized by the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows: [ (CH₃)₂SO + CH₃I \rightarrow (CH₃)₃SOI ] This reaction is usually carried out by refluxing dimethyl sulfoxide with an excess of iodomethane at around 80°C for 24 hours. The resulting product is then cooled, filtered, and washed with acetone to obtain pure trimethylsulfoxonium iodide .

Industrial Production Methods: The industrial production of trimethylsulfoxonium iodide follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale refluxing of dimethyl sulfoxide and iodomethane, followed by crystallization and purification steps to isolate the final product .

化学反应分析

Types of Reactions: Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Formation of Ylides: When treated with strong bases like sodium hydride, trimethylsulfoxonium iodide forms dimethyloxosulfonium methylide, a sulfur ylide.

Epoxidation: The ylide reacts with carbonyl compounds (ketones and aldehydes) to form epoxides.

Cyclopropanation: The ylide can also react with α,β-unsaturated esters to form cyclopropyl esters

Common Reagents and Conditions:

Sodium Hydride: Used to generate the ylide from trimethylsulfoxonium iodide.

Carbonyl Compounds: React with the ylide to form epoxides.

α,β-Unsaturated Esters: React with the ylide to form cyclopropyl esters.

Major Products:

Epoxides: Formed from the reaction of the ylide with carbonyl compounds.

Cyclopropyl Esters: Formed from the reaction of the ylide with α,β-unsaturated esters.

相似化合物的比较

Trimethylsulfoxonium iodide is unique compared to other similar compounds due to its ability to form dimethyloxosulfonium methylide, which is a versatile methylene-transfer reagent. Similar compounds include:

Dimethylsulfonium Methylide: Another sulfur ylide used in organic synthesis.

Trimethylsulfonium Iodide: A related compound that can also form ylides but with different reactivity and applications

Trimethylsulfoxonium iodide stands out for its specific reactivity and utility in forming epoxides and cyclopropanes, making it a valuable reagent in organic chemistry .

属性

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014581 | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1774-47-6 | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfoxonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxosulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of trimethylsulfoxonium iodide?

A1: Trimethylsulfoxonium iodide has the molecular formula [(CH3)3SO]I and a molecular weight of 202.08 g/mol.

Q2: What is the structure of TMSOI?

A2: TMSOI is a sulfur-containing organic salt. It features a positively charged sulfur atom bonded to three methyl groups and an oxygen atom, forming a tetrahedral structure. The counterion is iodide.

Q3: Are there any notable spectroscopic characteristics of TMSOI?

A3: Yes, single-crystal NMR studies have been conducted on TMSOI. The carbon-13 chemical shift tensors of the methyl groups in solid TMSOI were determined, providing insights into the electronic environment around these atoms []. These studies revealed that the most shielded direction in the molecule is close to the S-C bond direction, while the least shielded direction is roughly perpendicular to the O-S-C plane.

Q4: Is TMSOI stable under ambient conditions?

A4: While TMSOI is commonly used in organic synthesis, specific data on its stability under various conditions is limited in the provided research.

Q5: Does TMSOI have any particular solvent compatibility issues?

A5: TMSOI is typically used in aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [, , , , ]. Its compatibility with other solvents should be assessed on a case-by-case basis.

Q6: What is the primary synthetic application of trimethylsulfoxonium iodide?

A6: TMSOI is widely recognized for its use in the Corey-Chaykovsky reaction, a reaction that forms epoxides from carbonyl compounds like aldehydes and ketones [, , , ].

Q7: Can you elaborate on the mechanism of the Corey-Chaykovsky reaction involving TMSOI?

A7: TMSOI reacts with a strong base, typically sodium hydride (NaH), to generate dimethylsulfoxonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent intramolecular cyclization yields the epoxide product.

Q8: Beyond epoxide formation, are there other synthetic uses of TMSOI?

A8: Yes, TMSOI has been employed in various other transformations. This includes the synthesis of cyclopropanes [, , , ], spiro[cyclopropane-1,9'-fluorene] derivatives [], 3-amino-2,3-dihydrobenzofurans [], and β-hydroxy-γ-lactams [].

Q9: How does the structure of the carbonyl compound influence its reactivity with TMSOI?

A9: The reactivity of cyclic ketones with TMSOI, leading to either Corey-Chaykovsky products or dienes, is dependent on ring size. For instance, cyclodecanone exhibits lower reactivity compared to cycloheptanone or cyclododecanone [].

Q10: What about the impact of base and solvent on TMSOI mediated reactions?

A10: Strong bases like NaH are typically required to generate the reactive ylide from TMSOI [, , , , ]. The choice of solvent can also influence the reaction outcome. For example, a mixture of DMSO and THF is commonly employed [, ].

Q11: Has computational chemistry been used to study TMSOI or its reactions?

A11: Yes, computational studies have provided insights into the mechanisms of TMSOI-mediated reactions. For example, calculations have been used to explore the energetics of the key [, ]-sigmatropic rearrangement in the Yurchenko diolefination, a reaction involving TMSOI and cyclic ketones [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)